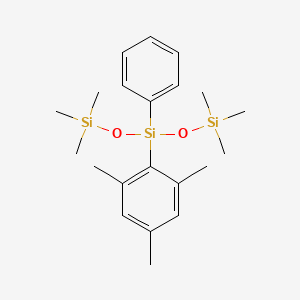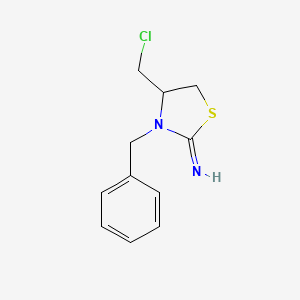
2-Thiazolidinimine, 4-(chloromethyl)-3-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazolidinimine, 4-(chloromethyl)-3-(phenylmethyl)- is a chemical compound belonging to the thiazolidine family Thiazolidines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a phenylmethyl group attached to the thiazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinimine, 4-(chloromethyl)-3-(phenylmethyl)- typically involves the reaction of thiazolidine with chloromethyl and phenylmethyl reagents under controlled conditions. One common method involves the use of thiazolidine-2-imine as the starting material, which is then reacted with chloromethyl benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiazolidinimine, 4-(chloromethyl)-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives with different functional groups.
Substitution: Various substituted thiazolidinimine derivatives.
Aplicaciones Científicas De Investigación
2-Thiazolidinimine, 4-(chloromethyl)-3-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Thiazolidinimine, 4-(chloromethyl)-3-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with different functional groups.
Thiazolidine-2-imine: A precursor in the synthesis of 2-Thiazolidinimine, 4-(chloromethyl)-3-(phenylmethyl)-.
4-Methylthiazolidine-2-thione: A thiazolidine derivative with a thione group.
Uniqueness
2-Thiazolidinimine, 4-(chloromethyl)-3-(phenylmethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its chloromethyl and phenylmethyl groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications.
Propiedades
Número CAS |
832724-83-1 |
|---|---|
Fórmula molecular |
C11H13ClN2S |
Peso molecular |
240.75 g/mol |
Nombre IUPAC |
3-benzyl-4-(chloromethyl)-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C11H13ClN2S/c12-6-10-8-15-11(13)14(10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |
Clave InChI |
VNFIICLNJQNNOI-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C(=N)S1)CC2=CC=CC=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


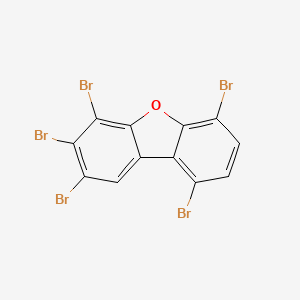
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)
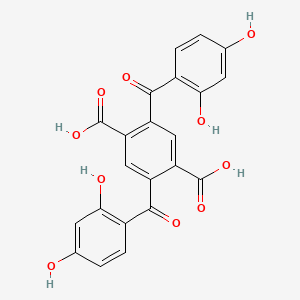
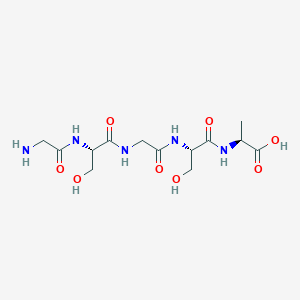
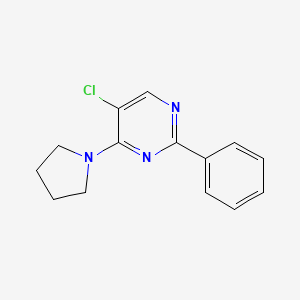


![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)

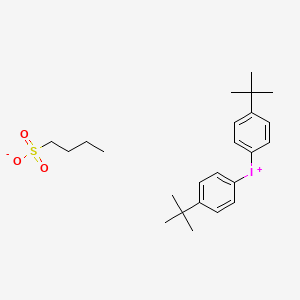

![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)

